molecular formula C16H12F3NO2 B1333650 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol CAS No. 502625-50-5

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol

Cat. No. B1333650
M. Wt: 307.27 g/mol
InChI Key: MVUVWGGFMKZEHX-UHFFFAOYSA-N
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Description

The compound of interest, 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol, is a derivative of benzoxazole, which is a class of aromatic organic compounds. This particular derivative is not directly discussed in the provided papers, but related compounds and their properties are examined, which can give insights into the behavior of similar structures.

Synthesis Analysis

The synthesis of related benzoxazole derivatives is described in the literature. For instance, a novel series of phenols derivatives incorporating a triazole moiety were synthesized from prop-2-en-1-ones in ethanol and hydrazine hydrate under reflux conditions . Similarly, the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone was achieved by reacting 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one with a 2-chlorobenzo[d]oxazole group in the presence of triethylamine in ethanol under reflux . These methods suggest that the synthesis of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol could potentially be carried out through similar pathways involving key intermediates and reaction conditions such as the use of ethanol and reflux.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be complex, as seen in the crystal structure of the ethanol adduct of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, which is five-coordinate at tin with a distorted trans-C3SnNO trigonal bipyramidal geometry . Although this structure does not directly represent the compound , it provides an example of how substituents on the benzoxazole core can influence the overall geometry and coordination of the molecule.

Chemical Reactions Analysis

Benzoxazole derivatives can participate in various chemical reactions. The transient absorption spectroscopy study of 2-(2-hydroxyphenyl)benzoxazole (HBO) indicates that these compounds can exist in different forms, such as cis-enol, depending on the solvent and conditions . This suggests that 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol may also exhibit different tautomeric forms under varying conditions, which could affect its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be influenced by their molecular structure and substituents. For example, the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds demonstrates the reactivity of substituted triazoles, which are structurally related to benzoxazoles . The benzylation of alcohols using a bench-stable pyridinium salt also shows the potential for modifying the properties of alcohols through chemical transformation . These studies imply that the physical and chemical properties of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol could be tailored through chemical reactions, leading to a variety of applications in medicinal and agricultural chemistry.

Scientific Research Applications

Synthesis and Antimicrobial Screening

A derivative of 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol has been synthesized and demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing its potential in developing new antimicrobial agents (Shaikh et al., 2014).

Potential as Antimicrobial Agents

Another study involved the synthesis of novel benzoxazole derivatives, highlighting their potential as antimicrobial agents. This underscores the compound's role in medicinal chemistry, particularly in creating new antimicrobials (Gadegoni et al., 2013).

Application in Heterocyclic Chemistry

Research into the synthesis of 1-(2-(4-substitutedphenylamino)-imidazo[2,1-b] benzoxazol-3-yl) ethanone indicates the compound's importance in heterocyclic chemistry, contributing to the development of new heterocyclic compounds (Azimi et al., 2014).

Use in Agricultural and Medicinal Chemistry

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol derivatives have attracted interest in agricultural and medicinal chemistry for their herbicidal and antifungal activities (Lassalas et al., 2017).

Photophysical and Antimicrobial Studies

The compound's derivatives have been used in photophysical studies and screened for broad-spectrum antimicrobial activity, demonstrating its utility in developing new antimicrobial agents and materials with unique photophysical properties (Padalkar et al., 2014).

Green Synthesis of Derivatives

A green synthesis approach for Benzoxazole derivatives, including those related to 2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol, highlights their potential in environmentally friendly manufacturing processes and diverse pharmacological activities (Padole et al., 2020).

Antibacterial Activity of Formazan Dyes Derivatives

The preparation and antibacterial activity screening of formazan dyes derivatives from 2-mercapto benzoxazole indicate the compound's relevance in developing new antibacterial substances (Mohammed & Dahham, 2018).

Fluorescent Nanomaterial Applications

2-Phenyl-benzoxazole derivatives show potential as candidates for applications in fluorescent nanomaterials, including in aqueous and biological media (Ghodbane et al., 2012).

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)11-7-5-10(6-8-11)13(21)9-15-20-12-3-1-2-4-14(12)22-15/h1-8,13,21H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUVWGGFMKZEHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381201
Record name 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxazol-2-yl-1-(4-trifluoromethylphenyl)-ethanol

CAS RN

502625-50-5
Record name 2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 502625-50-5
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